molecular formula C25H48O2 B082189 Propyl (Z)-docos-13-enoate CAS No. 10507-48-9

Propyl (Z)-docos-13-enoate

Cat. No. B082189
CAS RN: 10507-48-9
M. Wt: 380.6 g/mol
InChI Key: ZBCJNEVCBQAZRU-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl (Z)-docos-13-enoate is a long-chain unsaturated fatty acid ester that is commonly found in plants and animals. This compound has received significant attention in recent years due to its potential applications in various fields, including scientific research. In

Mechanism Of Action

The mechanism of action of Propyl (Z)-docos-13-enoate is not fully understood. However, studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells.

Biochemical And Physiological Effects

Propyl (Z)-docos-13-enoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of lipase enzymes. In vivo studies have shown that Propyl (Z)-docos-13-enoate can reduce inflammation and tumor growth in mice.

Advantages And Limitations For Lab Experiments

One advantage of using Propyl (Z)-docos-13-enoate in lab experiments is its availability. This compound can be synthesized through various methods and is commercially available. One limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to test its efficacy.

Future Directions

There are several future directions for research on Propyl (Z)-docos-13-enoate. One direction is to further investigate its mechanism of action and identify potential targets for therapeutic applications. Another direction is to explore its potential as a food additive and flavoring agent. Additionally, more studies are needed to determine the safety and toxicity of Propyl (Z)-docos-13-enoate.

Synthesis Methods

Propyl (Z)-docos-13-enoate can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction of propyl alcohol with (Z)-docos-13-enoic acid in the presence of a catalyst. Enzymatic synthesis involves the use of lipases to catalyze the esterification reaction between propyl alcohol and (Z)-docos-13-enoic acid. Microbial synthesis involves the use of microorganisms such as bacteria and fungi to produce Propyl (Z)-docos-13-enoate.

Scientific Research Applications

Propyl (Z)-docos-13-enoate has potential applications in various scientific research fields, including biochemistry, pharmacology, and food science. In biochemistry, this compound is used as a substrate for lipase activity assays. In pharmacology, Propyl (Z)-docos-13-enoate has been shown to have anti-inflammatory and anti-tumor properties. In food science, this compound is used as a food additive and flavoring agent.

properties

CAS RN

10507-48-9

Product Name

Propyl (Z)-docos-13-enoate

Molecular Formula

C25H48O2

Molecular Weight

380.6 g/mol

IUPAC Name

propyl (Z)-docos-13-enoate

InChI

InChI=1S/C25H48O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25(26)27-24-4-2/h11-12H,3-10,13-24H2,1-2H3/b12-11-

InChI Key

ZBCJNEVCBQAZRU-QXMHVHEDSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCCC

SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCC

Other CAS RN

10507-48-9

Origin of Product

United States

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